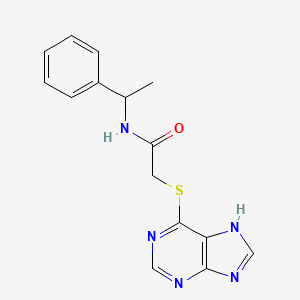

N-(1-phenylethyl)-2-(7H-purin-6-ylsulfanyl)acetamide

Description

N-(1-phenylethyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a synthetic acetamide derivative featuring a phenylethylamine moiety linked to an acetamide backbone, with a sulfur atom bridging the purine ring at position 5.

Properties

IUPAC Name |

N-(1-phenylethyl)-2-(7H-purin-6-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS/c1-10(11-5-3-2-4-6-11)20-12(21)7-22-15-13-14(17-8-16-13)18-9-19-15/h2-6,8-10H,7H2,1H3,(H,20,21)(H,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBCBPUOTRXKQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CSC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-2-(7H-purin-6-ylsulfanyl)acetamide typically involves the reaction of a purine derivative with a phenylethylamine derivative under specific conditions. The reaction may require the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine (TEA). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-2-(7H-purin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the purine or phenylethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(1-phenylethyl)-2-(7H-purin-6-ylsulfanyl)acetamide serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, allows researchers to modify its structure for specific applications. The compound can be oxidized to form sulfoxides or sulfones, reduced to thiol or amine derivatives, and can participate in nucleophilic substitutions with various reagents.

Biology

Biologically, this compound is investigated for its effects on cellular processes and signaling pathways. It may interact with specific molecular targets such as enzymes or receptors, potentially modulating their activity. This interaction could lead to significant changes in cellular signaling pathways and physiological responses. Research is ongoing to elucidate the exact molecular mechanisms involved.

Medicine

In medicine, this compound is being explored as a therapeutic agent for treating various diseases. Notably, it has been implicated in the inhibition of heat shock protein 90 (HSP90), which is associated with several proliferative disorders including cancer . Studies have demonstrated that compounds targeting HSP90 can alter its function and inhibit protein folding processes critical for tumor growth .

Industry

The compound's potential extends into industrial applications where it may be utilized in the development of new materials or chemical processes. Its unique structural features could lead to innovative solutions in material science and engineering.

Case Study: HSP90 Inhibition

A significant study published in a patent application highlighted the use of purine analogs similar to this compound for inhibiting HSP90 in tumor models. The results indicated that these compounds could effectively prevent the binding of protein substrates to HSP90 at high concentrations, demonstrating potential for cancer treatment .

Case Study: Cellular Signaling Modulation

Another research study focused on the modulation of cellular signaling pathways by purine derivatives. The investigation revealed that this compound could influence key signaling pathways involved in cell proliferation and apoptosis, suggesting its utility in therapeutic contexts .

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-2-(7H-purin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Purine-Containing Acetamides

2-(6-Amino-9H-purin-9-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide ()

- Structural Differences : The purine is attached at position 9 (vs. 6-sulfanyl in the target compound), and the acetamide nitrogen is linked to a sulfamoylphenyl ethyl group (vs. phenylethyl).

- Functional Implications: Positional isomerism at the purine ring (N9 vs. N6) may alter binding affinity to adenosine receptors or kinases.

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2,4,6-trimethylphenyl)acetamide ()

- Structural Differences: The purine core is modified with dimethyl and dioxo groups, rendering it non-aromatic. The acetamide nitrogen is substituted with a trimethylphenyl group.

- The trimethylphenyl group increases lipophilicity, which may enhance membrane permeability relative to the target compound’s phenylethyl group .

Triazole- and Naphthyl-Modified Acetamides ()

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)

- Structural Differences : A triazole ring replaces the purine-sulfanyl group, and the acetamide nitrogen is linked to a simple phenyl group.

- The absence of a purine moiety likely shifts bioactivity away from nucleotide-related targets .

Nitro- and Sulfonamide-Substituted Acetamides ()

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Structural Differences : Features a nitro group and methylsulfonyl substituent on the phenyl ring.

- The methylsulfonyl group may improve metabolic stability compared to the target compound’s sulfur bridge .

Stereochemically Complex Acetamides ()

N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (Compound e)

- Structural Differences: A diphenylhexan backbone with stereospecific hydroxy and amino groups replaces the phenylethyl chain.

- Functional Implications : The stereochemistry and polar groups (OH, NH₂) may facilitate interactions with chiral biological targets, such as proteases or GPCRs, unlike the simpler phenylethyl group in the target compound .

Data Tables

Table 1: Key Structural and Functional Comparisons

| Compound | Core Structure | Substituents | Notable Properties |

|---|---|---|---|

| Target Compound | Acetamide + Purine | 1-Phenylethyl, 6-sulfanyl purine | Potential kinase/receptor modulation |

| 2-(6-Amino-9H-purin-9-yl)-... (Ev4) | Acetamide + Purine | Sulfamoylphenyl ethyl | Enhanced solubility, H-bonding |

| 2-(4-((Naphthalen-1-yloxy)methyl)-... (Ev1) | Acetamide + Triazole | Naphthyl, phenyl | π-π stacking, CuAAC synthesis |

| N-(4-Chloro-2-nitrophenyl)-... (Ev3) | Acetamide + Nitro | Methylsulfonyl, nitro | Electrophilic reactivity |

| Compound e (Ev2) | Acetamide + Hexan | Stereospecific OH, NH₂, diphenyl | Chiral target interaction |

Table 2: Spectral Data Comparison (Selected IR Peaks)

| Compound | C=O Stretch (cm⁻¹) | Aromatic C=C (cm⁻¹) | Functional Groups |

|---|---|---|---|

| Target Compound | ~1670 (estimated) | ~1600 | Purine, sulfanyl |

| 6a (Ev1) | 1671 | 1599 | Triazole, naphthyl |

| N-(4-Chloro-2-nitrophenyl)-... (Ev3) | Not reported | 1587 | Nitro, sulfonyl |

Biological Activity

Overview

N-(1-phenylethyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a synthetic compound belonging to the class of purine derivatives. Its unique structure, which includes a phenylethyl group and a purine sulfanyl moiety, suggests potential biological activities that merit investigation. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound's IUPAC name is this compound, with a molecular formula of C15H15N5OS. The structural features include a purine ring that may interact with various biological targets, particularly in the context of purinergic signaling pathways.

The biological activity of this compound is hypothesized to involve modulation of purinergic receptors. These receptors are critical in numerous physiological processes, including inflammation, cell proliferation, and neurotransmission. The compound may act as an agonist or antagonist at specific adenosine receptor subtypes (A1, A2A, A2B, and A3), influencing downstream signaling pathways.

Biological Activity Data

Research into the biological activities of related compounds provides insights into the potential effects of this compound. Here are key findings from studies on similar purine derivatives:

Case Studies

- Anti-inflammatory Effects : A study on related acetamides indicated that compounds like N-(2-hydroxy phenyl) acetamide demonstrated significant anti-inflammatory properties in adjuvant-induced arthritis models. The reduction in pro-inflammatory cytokines such as IL-1 beta and TNF-alpha suggests that similar mechanisms might be explored for this compound .

- Purinergic Signaling : Research has highlighted the role of purinergic signaling in various diseases, including cancer and neurodegenerative disorders. Compounds that affect this signaling pathway could offer therapeutic benefits in these conditions .

Research Findings

Recent studies have focused on the synthesis and characterization of purine derivatives to assess their biological activities:

- Synthesis : The synthesis typically involves reacting a purine derivative with a phenylethylamine derivative under controlled conditions to yield high purity products suitable for biological testing .

- Biological Testing : In vitro assays have shown that modifications at the purine ring can significantly alter receptor affinity and selectivity, impacting the compound's overall biological activity .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(1-phenylethyl)-2-(7H-purin-6-ylsulfanyl)acetamide to achieve high yield and purity?

- Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For example, heating under reflux with acetic anhydride (as in related acetamide syntheses) and selection of catalysts (e.g., triethyl orthoformate) can improve yields . Solvent polarity and temperature must be adjusted to favor nucleophilic substitution at the purine sulfur position. Purification via column chromatography or recrystallization is critical to isolate the compound from byproducts like unreacted starting materials or oxidation derivatives .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the acetamide backbone and aromatic substituents. ¹H-NMR can confirm the phenylethyl group (δ ~7.3 ppm for aromatic protons) and the purine-thioether linkage (δ ~4.2 ppm for the –SCH2– group). 13C-NMR and HSQC help assign carbonyl (C=O, ~170 ppm) and purine carbons. High-resolution mass spectrometry (HRMS) validates the molecular formula, while HPLC ensures purity (>95%) .

Q. How can researchers address solubility challenges during in vitro biological assays?

- Methodological Answer: Solubility can be improved using co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). If precipitation occurs, sonication or heating (37°C) may help. For cell-based assays, ensure the solvent does not interfere with viability controls (e.g., MTT assay) .

Advanced Research Questions

Q. How should researchers design experiments to determine the structure-activity relationship (SAR) of modifications on the purine ring?

- Methodological Answer: Systematically substitute functional groups on the purine core (e.g., replace –NH2 with –OCH3 or halogens) and evaluate changes in bioactivity. Use computational tools (e.g., molecular docking) to predict binding affinity to target enzymes like kinases or purinergic receptors. Pair this with in vitro assays (e.g., enzyme inhibition, cytotoxicity on cancer cell lines) to correlate structural changes with activity .

Q. What strategies are recommended for elucidating the metabolic pathways of this compound in preclinical models?

- Methodological Answer: Radiolabel the compound (e.g., ¹⁴C at the acetamide carbonyl) and track metabolites via LC-MS/MS in plasma, liver microsomes, or urine. Identify phase I metabolites (oxidation, hydrolysis) and phase II conjugates (glucuronidation). Use cytochrome P450 inhibitors (e.g., ketoconazole) to pinpoint enzymatic pathways involved .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer: Contradictions may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Standardize protocols using reference compounds (e.g., positive controls like doxorubicin for cytotoxicity) and replicate experiments across independent labs. Meta-analyses of published data can identify confounding factors, such as impurities in compound batches or differences in exposure times .

Data Analysis and Mechanistic Studies

Q. What computational methods are suitable for predicting the binding mode of this compound to purinergic receptors?

- Methodological Answer: Perform molecular dynamics (MD) simulations using crystal structures of human A2A or P2X receptors. Dock the compound into the active site with AutoDock Vina, then refine poses with MM-GBSA free-energy calculations. Validate predictions with mutagenesis studies (e.g., alanine scanning of key receptor residues) .

Q. How can researchers analyze contradictory results in reaction yields during scale-up synthesis?

- Methodological Answer: Differences in mixing efficiency, heat transfer, or solvent evaporation rates can affect yields during scale-up. Use Design of Experiments (DoE) to optimize parameters (e.g., stirring speed, temperature gradients). Compare intermediates via TLC or in-line FTIR to identify bottlenecks (e.g., incomplete thioether formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.